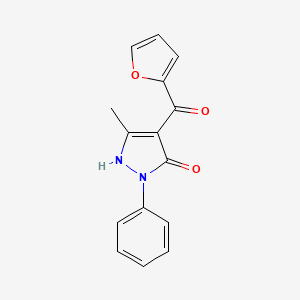
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl-: is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a furanylcarbonyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- typically involves the following steps:
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution Reactions: The introduction of the furanylcarbonyl group, methyl group, and phenyl group can be achieved through various substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
科学的研究の応用
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
- 3H-Pyrazol-3-one, 1-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-(3-nitrophenyl)
- 3H-Pyrazol-3-one, 1-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-(4-chlorophenyl)
Uniqueness
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the furanylcarbonyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
特性
CAS番号 |
89076-04-0 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
4-(furan-2-carbonyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O3/c1-10-13(14(18)12-8-5-9-20-12)15(19)17(16-10)11-6-3-2-4-7-11/h2-9,16H,1H3 |
InChIキー |
BOKNZYKVCIOZMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
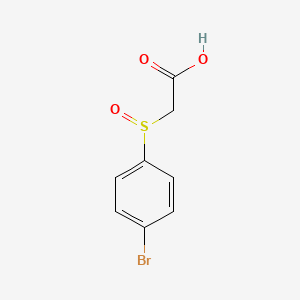

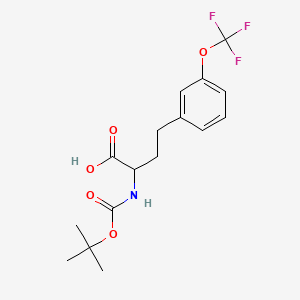
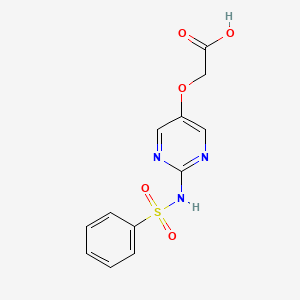
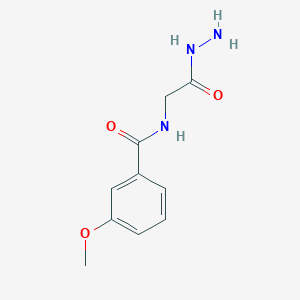

![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
